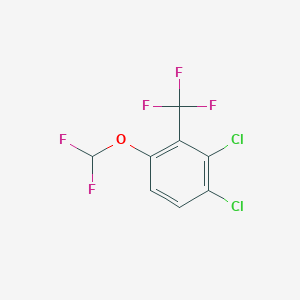

2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride

Description

Note: The evidence provided refers to 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline, a quinoxaline derivative, rather than the benzotrifluoride compound named in the query. For clarity, this article will focus on 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline (hereafter referred to as "the quinoxaline compound"), as detailed in the provided evidence.

The quinoxaline compound is a halogenated heterocyclic molecule with a trifluoromethoxy substituent. Its structure enables diverse biological activities, including anti-inflammatory and gastroprotective effects. Recent preclinical studies highlight its efficacy in mitigating indomethacin-induced gastric ulcers in rats by modulating inflammatory biomarkers (TNF-α, IL-6, IL-1β) and enhancing mucosal protective mediators (PGE2, mucin) . At 60 mg/kg, it demonstrated comparable efficacy to the proton-pump inhibitor esomeprazole, restoring normal gastric histology and reducing ulcer indices significantly .

Properties

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)5(6(3)10)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRVCCVNIYGDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Trifluoromethyl Benzamide

A synthetic method for 2-trifluoromethyl benzamide utilizes 2,3-dichlorotrifluorotoluene as a raw material and involves fluorination and cyano substitution to prepare 2-fluoro-6-cyano trifluorotoluene. The 2-fluoro-6-cyano trifluorotoluene undergoes hydrogenation dechlorination and then hydrolysis, or hydrolysis followed by hydrogenation dechlorination, to prepare the 2-trifluoromethyl benzamide.

The process consists of the following steps:

- Dissolving 2,3-dichlorotrifluorotoluene and a fluorination reagent in a first solvent, adding a first catalyst, and heating to 60-260°C for 0.5-4 hours to obtain 2-fluoro-3-chlorotrifluoromethane.

- Adding a cyaniding reagent into a second solvent, adding 2-fluoro-3-chlorotrifluoromethane, and heating to react for 2-4 hours to obtain 2-chloro-6-trifluoromethylbenzonitrile.

- Dissolving 2-chloro-6-trifluoromethyl benzonitrile in a third solvent, adding a second catalyst and a third catalyst, introducing hydrogen, and reacting for 1-16 hours to obtain 2-trifluoromethyl benzonitrile.

- Adding the 2-trifluoromethyl benzonitrile into a fourth solvent, adding a fourth catalyst, and heating for reaction for 1-4 hours to obtain the 2-trifluoromethyl benzamide.

The molar ratio of 2-chloro-6-trifluoromethylbenzonitrile, the second catalyst, and the third catalyst is preferably 1:0.9-3.5:0.05-0.5, and the molar ratio of 2-trifluoromethyl benzonitrile to the fourth catalyst is preferably 1:0.1-5.0. The second catalyst can be triethylamine, diisopropylethylamine, trioctylamine, or Diazabicyclo (DBU). The third catalyst can be Ranney nickel, a 5% palladium-carbon catalyst, a 10% palladium hydroxide-carbon catalyst, or a 5% platinum-carbon catalyst. The third solvent can be methanol, ethanol, isopropanol, 1,4-dioxane, diethyl ether, tetrahydrofuran, methyl tert-butyl ether, water, or a combination of these. The fourth catalyst can be sodium hydroxide, potassium hydroxide, or lithium hydroxide, and the fourth solvent can be water, methanol, ethanol, or a combination of these.

Alternative Synthesis of 2-Trifluoromethyl Benzamide

Steps (3) and (4) can be replaced simultaneously by:

- Dissolving 2-chloro-6-trifluoromethyl benzonitrile in a fifth solvent, adding a fifth catalyst, and heating for reaction for 1-4 hours to obtain 2-chloro-6-trifluoromethyl benzamide.

- Adding 2-chloro-6-trifluoromethyl benzamide into a sixth solvent, adding a sixth catalyst and a seventh catalyst, introducing hydrogen, and reacting for 1-4 hours to obtain 2-trifluoromethyl benzonitrile.

The molar ratio of 2-chloro-6-trifluoromethylbenzonitrile to the fifth catalyst is preferably 1:0.1-5.0, and the molar ratio of 2-chloro-6-trifluoromethyl benzamide to the sixth catalyst to the seventh catalyst is preferably 1:0.9-3.5:0.05-0.5. The fifth catalyst can be sodium hydroxide, potassium hydroxide, or lithium hydroxide, and the fifth solvent can be water, methanol, ethanol, or a combination of these. The sixth catalyst can be triethylamine, diisopropylethylamine, trioctylamine, or Diazabicyclo (DBU). The seventh catalyst can be Ranney nickel, a 5% palladium-carbon catalyst, a 10% palladium hydroxide-carbon catalyst, or a 5% platinum-carbon catalyst, and the sixth solvent is any one or a combination of two or more of methanol, ethanol, isopropanol, 1,4-dioxane, diethyl ether, tetrahydrofuran, methyl tert-butyl ether, and water.

Preparation of Intermediates

- 2-Fluoro-3-chlorotrifluoromethane : 215g of 2,3-dichlorotrifluorotoluene, 83g of sodium fluoride, 10g of diisopropylethylamine, and 400mL of N-methylpyrrolidone are put into a 1000mL three-necked flask equipped with a rectifying column, and the reaction is refluxed while stirring. After 4 hours of reaction, 183g of colorless transparent liquid is slowly distilled off, and the content by GC analysis is 93.5%, resulting in a crude product yield of 92.2%.

- 2-Chloro-6-trifluoromethylbenzonitrile : 180g of 2-fluoro-3-chlorotrifluoromethane are dissolved in 360mL of dry dimethyl sulfoxide, the temperature is raised to 90°C, and 177.1g of potassium cyanide are slowly added in portions. After the addition is complete, the reaction is refluxed for 2 hours, and the residue is dissolved in 900mL of ethyl acetate after distillation under reduced pressure, washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated. The residue is distilled under reduced pressure to give 162.9g of an off-white solid, namely 2-chloro-6-trifluoromethyl benzonitrile, with a GC content of 97.8% and a yield of 87.2%.

- 2-Chloro-6-trifluoromethylbenzamide : 24g of NaOH is dissolved in 200mL of water, 41.1g of 2-chloro-6-trifluoromethyl benzonitrile is added, the temperature is raised to 100°C, and the reaction is stirred for 4 hours. HPLC analysis shows that the raw materials are completely reacted. The reaction solution is cooled to room temperature, and a white solid is precipitated. Suction filtration and drying are carried out to obtain 39.6g of product with HPLC content of 96.8% and a yield of 88.8%.

- 2-Trifluoromethylbenzamide : 22.4g of 2-chloro-6-trifluoromethyl benzamide and 15.0g of triethylamine are dissolved in 60mL of tetrahydrofuran, and 2g of 5% palladium on carbon catalyst is added. After N2 replacement, H2 is introduced, and the reaction is stirred at 25°C under 1.5atm for 16 hours. GC analysis shows the starting materials are completely reacted. The reaction solution is filtered, and the filtrate is concentrated. Adding 250mL of water into the residue, fully stirring, then suction filtration, and fully washing the filter cake to obtain 18.0g of off-white solid, namely 2-trifluoromethyl benzamide, with HPLC content 97.3%, yield 95.2%.

Process for producing 2,3-dihalogeno-6-trifluoromethylbenzaldehyde

Reacting a compound represented by general formula (II) with an alkyl lithium and a formic acid ester to produce a compound represented by general formula (I):

\$$

\begin{aligned}

&\text{General formula (II):} \

&\includegraphics[width=100px]{image1.png} \

&\text{General formula (I):} \

&\includegraphics[width=100px]{image2.png}

\end{aligned}

\$$

Where X1 and X2 represent the same or different fluorine, chlorine, or bromine atoms.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride is an organic compound with significant biological activity, primarily due to its unique structural properties. This compound, with the molecular formula CHClFO, features a benzene ring substituted with two chlorine atoms and a difluoromethoxy group. Its synthesis typically involves chlorination and nucleophilic substitution reactions, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

- Molecular Weight : 281.00 g/mol

- IUPAC Name : 1,2-dichloro-4-(difluoromethoxy)-3-(trifluoromethyl)benzene

- Canonical SMILES : C1=CC(=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors.

Antimicrobial Activity

Studies have shown that halogenated compounds can possess significant antimicrobial properties. For instance, this compound has been evaluated against several bacterial strains. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Herbicidal Activity

The compound's structural features also indicate potential herbicidal activity. Research has demonstrated that derivatives of benzotrifluoride can inhibit the growth of various weeds. A case study involving a controlled greenhouse experiment revealed:

- Target Weeds : Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Lamb's Quarters)

- Application Rate : 100 g/ha

- Efficacy : Over 90% reduction in biomass after two weeks of treatment.

Study on Fluorinated Compounds

A dissertation highlighted the biological implications of fluorinated compounds, including those similar to this compound. The study indicated that these compounds could exhibit significant biological activity due to their ability to form stable interactions with proteins and nucleic acids .

Environmental Impact Assessment

Research has also focused on the environmental persistence and bioaccumulation potential of fluorinated compounds. A comprehensive review noted that while these compounds are resistant to degradation, they can accumulate in living organisms, leading to potential toxicity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison

Efficacy in Ulcer Mitigation

Table 2: Comparative Efficacy in Indomethacin-Induced Gastric Ulcer Model

Key Findings :

- The quinoxaline compound at 60 mg/kg achieved dose-dependent gastroprotection, with efficacy statistically equivalent to esomeprazole (P < 0.05) .

- Unlike esomeprazole (which targets acid secretion), the quinoxaline compound directly modulates mucosal healing and inflammation, similar to tetramethylpyrazine .

- Benzotrifluoride and its derivatives (e.g., 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene) lack therapeutic applications and are primarily industrial chemicals with hazardous profiles .

Q & A

Q. What analytical techniques are recommended for characterizing 2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride?

To confirm the structural integrity and purity of this compound, employ:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and fluorine environments.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, particularly for halogenated derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; the compound may irritate the respiratory tract and lungs .

- Flammability : Store away from ignition sources (flash point data not available; assume flammability based on benzotrifluoride analogs) .

Advanced Research Questions

Q. How can researchers design an in vivo study to evaluate the gastroprotective efficacy of this compound?

Experimental Design:

- Animal Model : Use male Wistar rats (n = 6–8 per group) with indomethacin-induced gastric ulcers (30 mg/kg) .

- Dosage Groups : Include (1) negative control, (2) indomethacin-only, (3–4) indomethacin + test compound (30 mg/kg, 60 mg/kg), and (5) positive control (e.g., esomeprazole 30 mg/kg).

- Endpoints : Assess ulcer index, histopathology (H&E staining), and biomarkers (TNF-α, IL-6, PGE2, mucin) via ELISA .

Key Findings from Analog Studies:

Q. How does this compound modulate inflammatory biomarkers in ulcer models?

-

Mechanistic Insight : The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by inhibiting NF-κB signaling, similar to esomeprazole. Concurrently, it enhances prostaglandin E2 (PGE2) synthesis and mucin secretion, restoring mucosal barrier function .

-

Data Table :

Biomarker Indomethacin Group Test Compound (60 mg/kg) Esomeprazole (30 mg/kg) TNF-α (pg/mL) 220 ± 25 85 ± 10* 80 ± 12* IL-6 (pg/mL) 180 ± 20 70 ± 8* 65 ± 7* PGE2 (ng/mL) 1.2 ± 0.3 3.0 ± 0.5* 3.2 ± 0.6* Mucin (μg/mg) 12 ± 2 22 ± 3* 24 ± 4* *P < 0.05 vs. indomethacin group .

Q. How can researchers resolve contradictions in reported efficacy across studies?

- Data Triangulation : Compare results across multiple models (e.g., indomethacin vs. ethanol-induced ulcers) and species.

- Dose-Response Analysis : Ensure linearity in biomarker modulation (e.g., TNF-α suppression at 30–60 mg/kg) .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (P < 0.05) .

Q. What environmental applications exist for benzotrifluoride derivatives like this compound?

- Green Solvent Potential : Benzotrifluoride analogs are proposed as substitutes for chlorinated solvents (e.g., 1,2-dichloroethane) due to low toxicity and high stability.

- Principal Component Analysis (PCA) : Evaluate solvent properties (vapor pressure, polarity) to optimize substitution in synthetic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.